molecular formula C19H25N2O5P B11984679 Diethyl 5-(4-morpholinyl)-2-(2-phenylvinyl)-1,3-oxazol-4-ylphosphonate

Diethyl 5-(4-morpholinyl)-2-(2-phenylvinyl)-1,3-oxazol-4-ylphosphonate

Cat. No.: B11984679
M. Wt: 392.4 g/mol
InChI Key: AMZWOQIQKDPMIL-ZHACJKMWSA-N
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Description

Diethyl 5-(4-morpholinyl)-2-(2-phenylvinyl)-1,3-oxazol-4-ylphosphonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a phenylvinyl group, and an oxazolylphosphonate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(4-morpholinyl)-2-(2-phenylvinyl)-1,3-oxazol-4-ylphosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Phenylvinyl Group: The phenylvinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(4-morpholinyl)-2-(2-phenylvinyl)-1,3-oxazol-4-ylphosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used for oxidation reactions.

    Reduction: Sodium borohydride in methanol is a common reagent for reduction reactions.

    Substitution: Nucleophilic substitution can be carried out using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

Diethyl 5-(4-morpholinyl)-2-(2-phenylvinyl)-1,3-oxazol-4-ylphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl 5-(4-morpholinyl)-2-(2-phenylvinyl)-1,3-oxazol-4-ylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(2-phenylvinyl)-1,3-oxazol-4-ylphosphonate: Lacks the morpholine ring, making it less versatile in certain reactions.

    Diethyl 5-(4-piperidinyl)-2-(2-phenylvinyl)-1,3-oxazol-4-ylphosphonate: Contains a piperidine ring instead of a morpholine ring, which can affect its reactivity and biological activity.

Uniqueness

Diethyl 5-(4-morpholinyl)-2-(2-phenylvinyl)-1,3-oxazol-4-ylphosphonate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to drug development.

Properties

Molecular Formula

C19H25N2O5P

Molecular Weight

392.4 g/mol

IUPAC Name

4-[4-diethoxyphosphoryl-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C19H25N2O5P/c1-3-24-27(22,25-4-2)18-19(21-12-14-23-15-13-21)26-17(20-18)11-10-16-8-6-5-7-9-16/h5-11H,3-4,12-15H2,1-2H3/b11-10+

InChI Key

AMZWOQIQKDPMIL-ZHACJKMWSA-N

Isomeric SMILES

CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)N3CCOCC3)OCC

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)N3CCOCC3)OCC

Origin of Product

United States

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